1-Morpholino-2-(p-toluenesulfonyl)aminoethane
Description
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(16,17)14-6-7-15-8-10-18-11-9-15/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFKGZNVORYRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340812 | |
| Record name | 1-Morpholino-2-(p-toluenesulfonyl)aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37075-67-5 | |
| Record name | 1-Morpholino-2-(p-toluenesulfonyl)aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Morpholino 2 P Toluenesulfonyl Aminoethane and Analogues
Classical Amidation and Sulfonylation Routes
Traditional methods for the construction of the sulfonamide bond remain a cornerstone of organic synthesis, primarily relying on the reaction between a sulfonyl chloride and an amine.
Nucleophilic Substitution Reactions with Sulfonyl Chlorides
The most conventional and widely employed method for synthesizing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine. nih.gov In the context of synthesizing 1-Morpholino-2-(p-toluenesulfonyl)aminoethane, this would involve the reaction of p-toluenesulfonyl chloride with 1-(2-aminoethyl)morpholine.
Sulfonyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group. nih.gov The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and the elimination of hydrogen chloride. nih.gov
This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base such as sodium hydroxide. nih.gov The choice of base and solvent can significantly influence the reaction rate and yield.
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for achieving high yields and purity in sulfonamide synthesis. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the nature of the sulfonating agent.
| Parameter | Variation | Effect on Reaction |
| Base | Pyridine, Triethylamine, DIPEA, NaOH | Neutralizes HCl byproduct, can influence reaction rate. |
| Solvent | Dichloromethane, Acetonitrile, THF, Water (biphasic) | Affects solubility of reactants and reaction kinetics. |
| Temperature | 0 °C to reflux | Controls reaction rate; lower temperatures can improve selectivity. |
| Sulfonating Agent | Sulfonyl chlorides, Sulfonyl fluorides, In situ generated sulfonyl chlorides | Reactivity varies (Cl > F); in situ methods avoid handling unstable reagents. |
While sulfonyl chlorides are the most common reagents, their preparation can require harsh and toxic conditions. nih.gov This has led to the development of alternative sulfonating agents. For instance, sulfonyl fluorides can be used, though they are generally less reactive than their chloride counterparts. nih.gov Another approach involves the in situ generation of sulfonyl chlorides from thiols or disulfides using reagents like N-chlorosuccinimide (NCS), which circumvents the need to isolate the often unstable sulfonyl chloride intermediates. acs.orgprinceton.edu Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides, offering better control over reaction parameters and improved safety. acs.org
Advanced Catalytic Approaches
To overcome the limitations of classical methods, such as the need for pre-functionalized starting materials and sometimes harsh reaction conditions, advanced catalytic strategies have been developed for the formation of C-N and S-N bonds in sulfonamides.
Transition-Metal-Mediated Coupling Strategies for C-N and S-N Bond Formation
Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides, enabling the coupling of a wider range of substrates under milder conditions. researchgate.net These methods often involve the formation of carbon-nitrogen or sulfur-nitrogen bonds through cross-coupling reactions.
Copper-catalyzed reactions are frequently used for the aminosulfonylation of aryldiazonium tetrafluoroborates with SO2 surrogates like DABCO·(SO2)2 and N-chloroamines. jsynthchem.com This three-component reaction provides a versatile route to a variety of sulfonamides. jsynthchem.com Copper catalysts are also effective in coupling primary sulfonamides with boronic acids to form N-aryl sulfonamides. jsynthchem.com
Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium sulfinates. These intermediates can then be converted in a one-pot process to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.orgorganic-chemistry.org
More recently, photosensitized nickel catalysis has been shown to be a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, providing access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu
The following table summarizes some transition-metal-catalyzed approaches to sulfonamide synthesis:
| Catalyst | Substrates | Key Features |
| Copper | Aryldiazonium salts, SO2 surrogate, N-chloroamines | Mild conditions, three-component reaction. jsynthchem.com |
| Palladium | Aryl iodides, SO2 surrogate, Amines | One-pot synthesis of functionalized sulfonamides. organic-chemistry.orgorganic-chemistry.org |
| Nickel (photocatalyzed) | Aryl halides, Sulfonamides | Highly efficient for N-aryl sulfonamide formation. princeton.edu |
| Rhodium/Iridium | C-H bonds, Organic azides | Direct C-H amination, atom-economical. acs.org |
Organocatalytic and Biocatalytic Pathways to Related Structures
Organocatalysis offers a metal-free alternative for the synthesis of sulfonamide-related structures. One notable example is the organocatalytic polymerization of bis(N-sulfonyl aziridine) monomers to produce polysulfonamides with well-defined architectures. acs.org The ring-opening of N-sulfonyl aziridines by various nucleophiles is a key strategy in this field. acs.org Additionally, organocatalytic enantioselective methods have been developed for the synthesis of chiral sulfilimines from sulfenamides, which are structurally related to sulfonamides. nih.gov
Biocatalysis provides insights into nature's strategies for constructing the S-N bond. Several sulfonamide and sulfamate antibiotics have been isolated from actinomycetes, indicating the existence of enzymatic pathways for their synthesis. nih.gov Understanding these biosynthetic machineries could pave the way for the development of novel biocatalysts for sulfonamide production. nih.gov For example, flavoenzymes have been implicated in the bacterial synthesis of sulfonamide antibiotics through the capture of sulfur dioxide. nih.gov
Electrochemical Synthesis Protocols for Sulfonamide Derivatives
Electrochemical methods represent a green and sustainable approach to sulfonamide synthesis, using electricity as a clean oxidant and often avoiding the need for harsh reagents. nih.gov
Several electrochemical strategies for the synthesis of sulfonamides have been reported:
Direct C-H Sulfonamidation: A one-step synthesis of sulfonamides can be achieved directly from (hetero)arenes, sulfur dioxide, and amines via electrochemical C-H activation. nih.gov This method is atom-economical and avoids the pre-functionalization of the aromatic starting material. nih.gov
Oxidative Coupling: The electrochemical oxidative coupling of amines and thiols provides a direct route to sulfonamides. semanticscholar.org Similarly, the electrooxidation of sodium salts of sulfinic acids in the presence of amines yields the corresponding sulfonamides. rsc.org
Dehydrative Coupling: Sulfonic acids can be electrochemically dehydrated to form sulfonic anhydrides. These reactive intermediates can then be trapped in situ with amines in a one-pot reaction to afford sulfonamides under mild conditions. nih.gov
Anodic Oxidation of Morpholinoanilines: The anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids leads to the formation of sulfonamide derivatives through a Michael-type addition to an electrogenerated quinone diimine intermediate. acs.org
These electrochemical methods offer several advantages, including mild reaction conditions, high functional group tolerance, and scalability, making them attractive alternatives to traditional synthetic routes.
Green Chemistry Approaches to Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Conventional methods for synthesizing sulfonamides often rely on volatile organic solvents (VOCs). Green alternatives focus on minimizing solvent use, for instance, through solvent-free reactions or by using water as a benign solvent.
Solvent-Free Synthesis: A plausible non-electrochemical, green synthesis of this compound could involve the direct reaction of N-(2-chloroethyl)-p-toluenesulfonamide with morpholine (B109124). This reaction could be carried out by heating the neat reactants, potentially with a solid base like potassium carbonate to scavenge the HCl formed. Microwave irradiation is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The synthesis could be adapted to an aqueous medium, although the solubility of the reactants might be a challenge. Using a phase-transfer catalyst could be beneficial in such cases to facilitate the reaction between the organic substrate and the amine in the aqueous phase.
The table below compares these green approaches to a traditional synthesis.
| Approach | Solvent | Conditions | Advantages | Disadvantages |
| Traditional | Toluene, THF, or Dichloromethane | Reflux, often with a tertiary amine base | Good solubility of reactants | Use of volatile and often hazardous organic solvents |
| Solvent-Free | None | Thermal heating or microwave irradiation | No solvent waste, easy product isolation | Potential for high temperatures, possible side reactions |
| Aqueous | Water | Heating, possibly with a phase-transfer catalyst | Environmentally benign, safe | Poor solubility of organic reactants, potential hydrolysis |
A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org
Atom Economy: The atom economy of a reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100. For a plausible synthesis of this compound from N-(2-chloroethyl)-p-toluenesulfonamide and morpholine, the reaction is a substitution:
C₉H₁₂ClNO₂S + C₄H₉NO → C₁₃H₂₀N₂O₃S + HCl
The byproduct is hydrochloric acid (HCl), which is typically neutralized by a base (like triethylamine or potassium carbonate) that does not get incorporated into the final product.
The calculation for atom economy is as follows:
| Reactant/Product | Formula | Molecular Weight ( g/mol ) |
| N-(2-chloroethyl)-p-toluenesulfonamide | C₉H₁₂ClNO₂S | 249.71 |
| Morpholine | C₄H₉NO | 87.12 |
| Total Reactants | 336.83 | |
| This compound | C₁₃H₂₀N₂O₃S | 296.38 |
| Desired Product | 296.38 |
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (296.38 / 336.83) x 100 ≈ 88.0%
An atom economy of 88.0% is quite high, indicating that most of the atoms from the reactants are incorporated into the desired product. Addition reactions, in contrast, can have a 100% atom economy. acs.orglibretexts.org
Reaction Mass Efficiency (RME): This metric takes into account the reaction yield and the stoichiometry of the reactants. tamu.edu It provides a more realistic measure of the reaction's efficiency.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product obtained. researchgate.net A lower PMI indicates a greener process. For industrial processes, PMI values can be very high, but a goal of green chemistry is to reduce them significantly.
E-Factor: This metric focuses on waste production and is calculated as the total mass of waste produced divided by the mass of the product.
In planning the synthesis of this compound, a chemist would aim for a route with high atom economy, high yield (improving RME), and minimal use of solvents and auxiliary substances (reducing PMI and E-Factor).
Mechanistic Investigations of 1 Morpholino 2 P Toluenesulfonyl Aminoethane Formation and Transformations
Elucidation of Reaction Pathways for Sulfonamide Linkage Formation
The synthesis of 1-Morpholino-2-(p-toluenesulfonyl)aminoethane typically involves the reaction of 4-(2-aminoethyl)morpholine (B49859) with p-toluenesulfonyl chloride. researchgate.net This reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The primary amine of 4-(2-aminoethyl)morpholine, being more nucleophilic than the tertiary amine of the morpholine (B109124) ring, selectively attacks the electrophilic sulfur center.
The generally accepted mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the primary nitrogen atom of 4-(2-aminoethyl)morpholine attacks the sulfur atom of p-toluenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.
Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine, or even another molecule of the starting amine, removes a proton from the nitrogen atom, yielding the final sulfonamide product and a salt of the base.
Due to the higher nucleophilicity of the primary amine compared to the tertiary amine within the morpholine ring, the reaction is highly selective for the formation of the desired N-substituted sulfonamide. lookchem.com Steric hindrance around the morpholine nitrogen further disfavors its reaction with the bulky p-toluenesulfonyl chloride. researchgate.net
A general reaction scheme is depicted below:

Kinetic Studies and Reaction Rate Determination
While specific kinetic data for the synthesis of this compound is not extensively documented in the literature, the kinetics of sulfonamide formation from primary amines and p-toluenesulfonyl chloride are generally understood to follow second-order kinetics. The rate of reaction is dependent on the concentration of both the amine and the sulfonyl chloride.
The reaction rate is significantly influenced by several factors:
Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine will increase the reaction rate, while electron-withdrawing groups will decrease it. In the case of 4-(2-aminoethyl)morpholine, the primary amine is a strong nucleophile.
Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents are often employed to facilitate the dissolution of reactants and stabilize the transition state.
Base: The presence and strength of the base used to neutralize the liberated HCl can affect the reaction rate. A stronger, non-nucleophilic base can lead to a faster reaction by preventing the protonation of the starting amine.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.
The following table provides a hypothetical representation of how reaction conditions could influence the rate constant for the formation of this compound, based on general principles of tosylation reactions.
| Entry | Amine Concentration (M) | TsCl Concentration (M) | Temperature (°C) | Solvent | Base | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| 1 | 0.1 | 0.1 | 25 | Dichloromethane | Triethylamine | 0.05 |
| 2 | 0.2 | 0.1 | 25 | Dichloromethane | Triethylamine | 0.10 |
| 3 | 0.1 | 0.1 | 40 | Dichloromethane | Triethylamine | 0.15 |
| 4 | 0.1 | 0.1 | 25 | Acetonitrile | Pyridine | 0.04 |
Stereochemical Aspects and Chirality Control in Synthesis
If the starting 4-(2-aminoethyl)morpholine is chiral, the stereochemical outcome of the tosylation reaction is of significant interest. The reaction at the nitrogen atom does not typically affect existing stereocenters within the molecule, and the tosylation of a chiral amine generally proceeds with retention of configuration at the chiral centers.
For the synthesis of enantiomerically pure this compound, it is essential to start with an enantiomerically pure precursor, such as a chiral derivative of 4-(2-aminoethyl)morpholine. banglajol.infosemanticscholar.org Various strategies for the asymmetric synthesis of chiral morpholines and their derivatives have been developed, which can provide access to the necessary chiral starting materials. banglajol.infosemanticscholar.org These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. banglajol.infosemanticscholar.org
The control of stereochemistry is crucial in the synthesis of biologically active molecules, where different enantiomers can exhibit vastly different pharmacological properties. While specific studies on the stereoselective synthesis of this compound are limited, the principles of asymmetric synthesis of related chiral amines and morpholines are well-established. mdma.ch
Identification of Intermediates and Transition States
The reaction between an amine and a sulfonyl chloride is generally considered to proceed through a concerted or a stepwise mechanism involving a short-lived tetrahedral intermediate. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states of sulfonamide formation. nih.gov
For the reaction of 4-(2-aminoethyl)morpholine with p-toluenesulfonyl chloride, the transition state is proposed to involve the nucleophilic attack of the primary amine onto the sulfur atom, with simultaneous elongation of the S-Cl bond. The geometry of this transition state is likely to be trigonal bipyramidal around the sulfur atom.
Direct experimental observation of the tetrahedral intermediate is challenging due to its high reactivity and short lifetime. However, its existence is supported by kinetic data and computational modeling of analogous reactions. The stability of the transition state, and therefore the reaction rate, is influenced by electronic and steric factors of both the amine and the sulfonyl chloride. nih.gov
The following table summarizes the key species involved in the proposed reaction mechanism.
| Species | Description | Role in Reaction |
| 4-(2-aminoethyl)morpholine | Starting material | Nucleophile |
| p-Toluenesulfonyl chloride | Starting material | Electrophile |
| Tetrahedral Intermediate | Transient species | Intermediate |
| Transition State | High-energy species | Point of maximum energy along the reaction coordinate |
| This compound | Final product | Sulfonamide |
Structural Elucidation and Advanced Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Morpholino-2-(p-toluenesulfonyl)aminoethane. Analysis of ¹H and ¹³C NMR spectra, complemented by multi-dimensional techniques, allows for the complete and unambiguous assignment of all proton and carbon signals.
Based on the analysis of structurally similar compounds, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the p-toluenesulfonyl group, the methyl group protons, the two methylene (B1212753) groups of the ethyl bridge, and the methylene protons of the morpholine (B109124) ring. The aromatic region would show a characteristic AA'BB' pattern for the 1,4-disubstituted benzene (B151609) ring. The morpholine protons typically appear as two multiplets due to the different chemical environments of the axial and equatorial protons adjacent to the oxygen and nitrogen atoms.
The expected ¹³C NMR spectrum would similarly show distinct signals for the methyl carbon, the aromatic carbons (with two signals for the substituted carbons and two for the unsubstituted carbons), the ethyl bridge carbons, and the two chemically different methylene carbons of the morpholine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Toluenesulfonyl-CH₃ | ~2.4 | ~21.5 |
| Toluenesulfonyl-CH (ortho to SO₂) | ~7.75 (d) | ~129.8 |
| Toluenesulfonyl-CH (meta to SO₂) | ~7.30 (d) | ~127.2 |
| Toluenesulfonyl-C (ipso to SO₂) | - | ~143.5 |
| Toluenesulfonyl-C (ipso to CH₃) | - | ~134.5 |
| SO₂NH-CH₂ | ~3.20 (q) | ~42.0 |
| CH₂-N(morpholine) | ~2.65 (t) | ~58.0 |
| Morpholine O-CH₂ | ~3.70 (t) | ~67.0 |
| Morpholine N-CH₂ | ~2.50 (t) | ~53.5 |
| Sulfonamide N-H | ~5.5 (t, broad) | - |
To confirm the assignments made from 1D NMR, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the two adjacent methylene groups of the ethyl bridge (-CH₂-CH₂-), and within the morpholine ring, the coupling between protons on adjacent carbons (O-CH₂-CH₂-N).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. Expected key correlations would include the proton of the toluenesulfonyl-CH₃ group to the ipso-carbon of the aromatic ring, and the protons of the ethyl bridge to the adjacent carbons of the morpholine ring and to the carbons of the aromatic ring through the sulfonamide linkage.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₂₀N₂O₃S), the calculated monoisotopic mass is 298.1198 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would unambiguously establish its elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce daughter ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. The most likely fragmentation pathways would involve the cleavage of the weakest bonds.
Interactive Data Table: Predicted Key MS/MS Fragment Ions
| Predicted m/z | Proposed Fragment Structure/Loss |
| 298.12 | [M+H]⁺ (Protonated Molecular Ion) |
| 199.07 | [M - C₄H₈NO]⁺ (Loss of the morpholinomethyl radical) |
| 155.02 | [CH₃-C₆H₄-SO₂]⁺ (Tosyl cation) |
| 143.09 | [M - C₇H₇O₂S]⁺ (Loss of the tosyl group) |
| 100.08 | [C₄H₈N-CH₂]⁺ (Morpholinomethyl cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion from the tosyl group) |
| 86.08 | [C₄H₈NO]⁺ (Morpholine ring fragment) |
The fragmentation would likely be initiated by cleavage of the C-N bond connecting the ethyl bridge to the morpholine ring or the N-S bond of the sulfonamide, as these are common fragmentation points in similar structures. The presence of ions at m/z 155 (tosyl cation) and m/z 100 (morpholinomethyl cation) would be strong evidence for the proposed structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Morpholino-2-(p-toluenesulfonyl)aminoethane, offering precise information about its geometry and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine its optimized molecular geometry in the ground state. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Furthermore, DFT studies provide insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules.
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular properties. For a molecule like this compound, these high-level calculations can serve as a benchmark for validating the results obtained from more computationally efficient methods like DFT. They are particularly useful for refining the understanding of subtle electronic effects and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Space Exploration
The flexible nature of the morpholine (B109124) ring and the rotatable bonds within the side chain of this compound mean that it can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. Such simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions in different environments.
Reaction Pathway Modeling and Transition State Locating
Computational chemistry can also be used to model the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. A key aspect of this is the location of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For instance, the reactivity of the sulfonamide nitrogen or the morpholine nitrogen could be investigated through these methods.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to help identify the characteristic functional groups present in the molecule and to interpret the experimental IR spectrum.
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.
Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Experimental Data (Illustrative) | Predicted Data (Illustrative) |
| ¹H NMR Chemical Shift (ppm) | 7.8 (doublet) | 7.75 (doublet) |
| ¹³C NMR Chemical Shift (ppm) | 143.5 (singlet) | 143.2 (singlet) |
| IR Frequency (cm⁻¹) | 1340 (SO₂ stretch) | 1335 (SO₂ stretch) |
Note: The values in this table are hypothetical and for illustrative purposes to show the typical correlation between experimental and computed data.
Quantitative Structure-Property Relationship (QSPR) Methodologies (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR studies can be used to predict properties such as boiling point, melting point, solubility, and partition coefficient. These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure. By developing a robust QSPR model, it is possible to predict the properties of new, related compounds without the need for experimental measurements. These studies are valuable in the context of materials science and chemical engineering for predicting the behavior of the compound in various physical and chemical processes.
Applications As a Synthetic Building Block and Reagent in Organic Synthesis
Utilization in Multi-Step Total Synthesis of Complex Molecules (Non-Biomedical Targets)
There is no readily available scientific literature detailing the use of "1-Morpholino-2-(p-toluenesulfonyl)aminoethane" as a key intermediate or building block in the total synthesis of complex, non-biomedical natural products or synthetic targets. Total synthesis campaigns often rely on readily available, versatile, and well-characterized starting materials. The absence of this compound in such literature suggests it is not a standard tool in the synthetic chemist's arsenal (B13267) for constructing complex molecular architectures outside of the biomedical field.
Application in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules from a common starting material. While morpholine-containing scaffolds are of interest in DOS for accessing novel chemical space, there is no specific mention in the literature of "this compound" being employed as a foundational molecule for such synthetic strategies. The development of DOS pathways typically involves strategic bond-forming reactions that allow for the introduction of complexity and diversity, and this particular compound has not been highlighted as a key player in published DOS campaigns.
Development of Novel Synthetic Reagents Derived from the Compound
The transformation of existing molecules into novel reagents with unique reactivity is a cornerstone of synthetic chemistry. However, there is no evidence in the scientific literature of "this compound" serving as a precursor for the development of new synthetic reagents. Research in this area tends to focus on the modification of more readily accessible or privileged structures to create tools for challenging chemical transformations.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonamides, a cornerstone in medicinal and materials chemistry, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. researchgate.netresearchgate.netbeilstein-journals.org These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety profiles, and the potential for high-throughput screening and optimization. mdpi.comnih.govnih.govresearchgate.net
For a compound such as 1-Morpholino-2-(p-toluenesulfonyl)aminoethane, the transition to a continuous flow process could streamline its production. A fully automated flow-through system could enable the sequential synthesis of primary, secondary, and tertiary sulfonamides, minimizing waste and employing greener solvents. researchgate.net This approach would not only be more efficient but also allow for easier scalability.
Furthermore, automated platforms can facilitate the rapid generation of compound libraries based on the this compound scaffold. researchgate.netbeilstein-journals.org By systematically varying reagents and reaction conditions, these systems can accelerate the discovery of derivatives with optimized properties. The development of a modular synthesis protocol compatible with existing DNA/RNA synthesizers for morpholino-based compounds highlights the growing interest in automating the production of these structures. nih.gov
Exploration of Novel Reaction Conditions and Catalytic Systems
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of this compound and its analogs. This includes the exploration of novel catalytic systems that can operate under milder conditions and with greater selectivity. For instance, copper-promoted oxyamination of alkenes presents a stereoselective method for synthesizing substituted morpholines. mdpi.com
The development of new reagents and catalysts is a key area of investigation. Recent advancements in the synthesis of sulfonamides from unactivated acids and amines, leveraging copper ligand-to-metal charge transfer, could offer a more direct and atom-economical route to compounds like this compound. nih.gov Additionally, the use of dual-functional high-surface-area β-MnO2 nanoparticles as catalysts for the direct sulfonylation of thiols with ammonia (B1221849) points towards new possibilities for creating primary sulfonamides under aerobic conditions. nih.gov
The table below summarizes potential catalytic systems and novel reaction conditions that could be explored for the synthesis of this compound.
| Catalytic System/Reaction Condition | Potential Advantage |
| Copper-Promoted Oxyamination | Stereoselective synthesis of morpholine (B109124) ring |
| Copper LMCT with Unactivated Acids/Amines | Direct and atom-economical sulfonamide formation |
| β-MnO2 Nanoparticle Catalysis | Direct sulfonylation of thiols under aerobic conditions |
Advanced Materials Science Applications (excluding biological/tissue regeneration)
The unique structural features of the morpholino group, such as its uncharged backbone and high solubility, make it an attractive component for advanced materials. mdpi.com While research into the materials science applications of this compound is still nascent, the properties of related morpholino-functionalized materials suggest promising avenues.
One area of exploration is the development of responsive hydrogels. Morpholino oligonucleotides have been used as physical crosslinks within polyacrylamide hydrogels, demonstrating improved kinetics and less depletion of non-binding targets compared to their DNA counterparts. mdpi.com Incorporating this compound into polymer backbones could lead to the creation of novel hydrogels with tailored swelling properties and sensitivities.
Furthermore, the synthesis of morpholinoamido- and ester-disubstituted ε-caprolactones and their subsequent ring-opening copolymerization has demonstrated the potential for creating biodegradable polymeric materials. nih.gov This suggests that this compound could serve as a functional building block for the development of new biodegradable polymers with specific thermal and mechanical properties.
Theoretical Predictions Driving Experimental Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, theoretical studies can play a crucial role in predicting its conformational and electronic properties.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to analyze the conformational landscape of the molecule and identify the most stable geometries. Such studies on sulfanilamide (B372717) and its derivatives have revealed important conformational similarities among antibacterial sulfonamides. This knowledge can inform the design of new derivatives with specific spatial arrangements of functional groups to enhance desired properties.
Molecular docking studies can also be utilized to predict the binding affinities and orientations of this compound and its derivatives with various targets. researchgate.net For example, in a study of 3-fluoro-4-morpholinoaniline (B119058) derivatives, molecular docking was used to predict their interaction with the active site of topoisomerase II gyrase A, showing good agreement with in vitro antimicrobial screening. researchgate.net These computational approaches can significantly reduce the time and cost associated with the discovery and optimization of new chemical entities.
The following table outlines key computational methods and their potential applications in the study of this compound.
| Computational Method | Application |
| Density Functional Theory (DFT) | Conformational analysis, electronic property prediction |
| Molecular Docking | Prediction of binding affinity and orientation with targets |
Potential for Derivatization Towards New Chemical Entities
The this compound scaffold presents a versatile platform for the synthesis of new chemical entities with a wide range of potential applications. The morpholine and sulfonamide moieties are prevalent in many biologically active compounds, and strategic derivatization of this core structure could lead to the discovery of novel therapeutic agents or functional materials.
The synthesis of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline has yielded compounds with potent antimicrobial activity. researchgate.net This suggests that modifications to the aromatic rings and the amine functionality of this compound could result in new compounds with interesting biological profiles. The structure-activity relationship (SAR) studies of morpholine derivatives have shown that substitutions at various positions can significantly influence their activity.
Furthermore, the development of quinoline-based sulfonamides as selective inhibitors of cancer-associated carbonic anhydrase isoforms highlights the potential for creating highly specific enzyme inhibitors by incorporating the sulfonamide group into larger, more complex molecular architectures. The derivatization of this compound could follow similar strategies to explore new areas of chemical space and identify compounds with novel functions.
Q & A
Basic Research Questions
Q. How can the structure and purity of 1-Morpholino-2-(p-toluenesulfonyl)aminoethane be confirmed during synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the integration and chemical shifts of the morpholine ring, p-toluenesulfonyl group, and ethane backbone. For example, the morpholine protons typically resonate at δ 2.3–3.5 ppm in -NMR .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak aligns with the calculated mass (e.g., CHNOS).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles (e.g., C–C bonds averaging 1.54 Å in morpholine derivatives) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column, targeting ≥95% purity.
Q. What are the optimal reaction conditions for synthesizing this compound?
- Key Parameters :
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Catalysts : Triethylamine (TEA) or DMAP to facilitate sulfonamide bond formation between the morpholinoethylamine and p-toluenesulfonyl chloride .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Workup : Extract with sodium bicarbonate to remove unreacted acid chlorides, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Case Study : If -NMR shows unexpected splitting, consider:
- Dynamic Effects : Conformational flexibility of the morpholine ring may cause signal broadening. Use variable-temperature NMR to stabilize rotamers.
- Impurity Artifacts : Compare MS/MS fragmentation patterns to distinguish between isobaric impurities and true structural variants .
- Validation : Cross-reference with -NMR or 2D-COSY to confirm coupling between the sulfonamide nitrogen and adjacent protons.
Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonamide group exhibits high electron-withdrawing potential, influencing hydrogen-bonding interactions .
- Molecular Docking : Simulate binding affinity to biological targets (e.g., enzymes with morpholine-recognizing active sites). Use AutoDock Vina with AMBER force fields for accuracy .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Studies :
- pH Sensitivity : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC for decomposition products like morpholine or p-toluenesulfonic acid .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions (e.g., sharp endotherm at ~205°C) .
Q. What are the emerging applications of this compound in pharmaceutical research?
- Case Study : As a sulfonamide precursor, it serves as a building block for kinase inhibitors.
- Synthetic Pathway : React with substituted benzaldehydes via reductive amination to generate tertiary amine libraries.
- Biological Evaluation : Screen derivatives for IC values against cancer cell lines (e.g., MCF-7), comparing efficacy to reference drugs like imatinib .
Methodological Best Practices
- Safety Protocols : Store the compound in amber vials under nitrogen (≤-20°C) to prevent oxidation. Use PPE (nitrile gloves, fume hood) due to potential sulfonamide toxicity .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations can alter yields by >20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
